Ethyl 4,4-dichlorocyclohexanecarboxylate (CAS 444578-35-2) is a halogenated aliphatic ester characterized by a cyclohexane ring bearing a geminal dichloro group at the 4-position and an ethyl ester at the 1-position [1]. With a molecular weight of 225.11 g/mol, this compound serves as a stable, lipophilic building block in advanced organic synthesis[1]. In industrial procurement, its primary value lies in its role as a scalable precursor for gem-difluoro compounds, most notably ethyl 4,4-difluorocyclohexanecarboxylate, which is a critical intermediate in the synthesis of the anti-HIV drug Maraviroc [2][3]. By providing a stable C-Cl2 motif, it also functions as a valuable bioisostere for reactive cyclohexanones in medicinal chemistry, offering enhanced metabolic stability and tailored lipophilicity for drug discovery programs[1].
When synthesizing gem-difluoro pharmaceutical intermediates, buyers might consider procuring the unsubstituted ketone, ethyl 4-oxocyclohexanecarboxylate, and performing direct deoxofluorination. However, this substitution fails at scale due to the prohibitive cost and severe safety hazards associated with stoichiometric nucleophilic fluorinating agents like DAST or Deoxo-Fluor, which require hazardous distillation and generate highly corrosive free-HF [1]. Procuring the gem-dichloro compound, ethyl 4,4-dichlorocyclohexanecarboxylate, circumvents this bottleneck by enabling a Halogen Exchange (Halex) reaction using inexpensive and scalable fluoride sources, such as anhydrous hydrogen fluoride[2]. Furthermore, attempting to substitute the ethyl ester with the free acid (4,4-dichlorocyclohexanecarboxylic acid) during early-stage storage leads to reduced solubility in non-polar solvents and necessitates premature activation steps, making the ester the practical choice for inventory stability and process flexibility [3].
In the industrial synthesis of the Maraviroc intermediate ethyl 4,4-difluorocyclohexanecarboxylate, the choice of precursor dictates the fluorination methodology. Utilizing ethyl 4,4-dichlorocyclohexanecarboxylate allows for a Halogen Exchange (Halex) process using anhydrous hydrogen fluoride (e.g., 3 mol HF per batch in toluene)[1]. In contrast, starting from the ketone baseline (ethyl 4-oxocyclohexanecarboxylate) requires reagents like DAST or XtalFluor, which are significantly more costly and generate hazardous byproducts that complicate scale-up [2].
| Evidence Dimension | Fluorinating reagent cost and safety profile |
| Target Compound Data | Enables Halex with anhydrous HF (highly scalable, low cost) |
| Comparator Or Baseline | Ethyl 4-oxocyclohexanecarboxylate (requires DAST/XtalFluor, high cost, hazardous distillation) |
| Quantified Difference | Bypasses the need for stoichiometric DAST, drastically reducing reagent costs and avoiding explosive hazard profiles during scale-up. |
| Conditions | Industrial-scale synthesis of gem-difluoro intermediates |
Procuring the dichloro precursor allows manufacturers to use cheap HF for fluorination, significantly reducing the Cost of Goods Sold (COGS) for downstream APIs.
When designing conformationally restricted drug scaffolds, the gem-dichloro group serves as a bioisostere for the carbonyl group. Ethyl 4,4-dichlorocyclohexanecarboxylate provides a tetrahedral C-Cl2 center that mimics the steric bulk of the sp2-hybridized ketone in ethyl 4-oxocyclohexanecarboxylate, but without the electrophilic reactivity [1]. While the ketone is susceptible to nucleophilic attack and in vivo enzymatic reduction, the gem-dichloro analog remains metabolically inert, offering a computed XLogP3 of 2.8 for tailored lipophilicity [1].
| Evidence Dimension | Metabolic and chemical stability |
| Target Compound Data | Metabolically inert C-Cl2 group (XLogP3 = 2.8) |
| Comparator Or Baseline | Ethyl 4-oxocyclohexanecarboxylate (reactive sp2 carbonyl, susceptible to reduction) |
| Quantified Difference | Eliminates carbonyl-related metabolic liabilities while increasing lipophilicity and maintaining structural rigidity. |
| Conditions | Medicinal chemistry scaffold evaluation |
Buyers synthesizing screening libraries can use this compound to prevent premature metabolic degradation of their candidates while maintaining the desired ring conformation.
For parallel library synthesis, the physical form of the building block impacts workflow efficiency. Ethyl 4,4-dichlorocyclohexanecarboxylate is an ester that is readily soluble in standard organic solvents (e.g., DCM, THF, Toluene), making it compatible with automated liquid handling [1]. In contrast, procuring the free acid (4,4-dichlorocyclohexanecarboxylic acid) can lead to lower solubility in non-polar media and requires immediate coupling reagents to prevent side reactions [1]. The ester form allows for long-term storage and controlled hydrolysis immediately prior to amidation.
| Evidence Dimension | Solubility and storage stability |
| Target Compound Data | High solubility in standard organic solvents; stable for long-term storage |
| Comparator Or Baseline | 4,4-dichlorocyclohexanecarboxylic acid (lower non-polar solubility, requires immediate activation) |
| Quantified Difference | Provides superior shelf-life and compatibility with automated liquid handlers compared to the free acid. |
| Conditions | Standard laboratory storage and parallel synthesis workflows |
Procuring the ester ensures greater inventory stability and seamless integration into automated high-throughput synthesis platforms.
Due to its compatibility with Halex fluorination using anhydrous HF, ethyl 4,4-dichlorocyclohexanecarboxylate is a highly cost-effective precursor for manufacturing ethyl 4,4-difluorocyclohexanecarboxylate. This downstream product is a critical building block for the anti-HIV drug Maraviroc, and starting from the dichloro compound significantly reduces reagent costs compared to direct ketone deoxofluorination [1][2].
In medicinal chemistry programs targeting conformationally restricted targets, this compound serves as a stable bioisostere for cyclohexanones. The gem-dichloro group mimics the steric profile of a carbonyl while eliminating its metabolic liabilities, making it practical for synthesizing novel, metabolically robust drug candidates [3].
The solubility and stability of the ethyl ester make it highly suitable for automated liquid handling in parallel synthesis. Researchers can perform controlled hydrolysis to the free acid followed by immediate HATU-mediated coupling with diverse amine libraries, generating a wide array of novel amides for biological screening [3].